3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide
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Overview
Description
3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Tuberculostatic Activity
Pyrazine derivatives, including those related to the query compound, have been studied for their potential tuberculostatic activity. For instance, studies on pyrazine derivatives have explored the synthesis of compounds with potential against tuberculosis, demonstrating the relevance of such chemical structures in medicinal chemistry and drug design (Foks et al., 2005).
Molecular Interaction and Antagonist Activity
Compounds structurally related to the query have been analyzed for their molecular interaction with receptors, such as the CB1 cannabinoid receptor. The detailed study of these interactions provides valuable insights into the design of receptor antagonists for therapeutic applications (Shim et al., 2002).
Antimicrobial Activities
Research into pyrazole and thiazole derivatives based on specific moieties has shown these compounds to possess antimicrobial properties. Such studies underscore the significance of these chemical structures in developing new antimicrobial agents, which could be relevant to the compound (Gouda et al., 2010).
GyrB Inhibitors in Tuberculosis Treatment
The design and synthesis of thiazole-aminopiperidine hybrid analogues as GyrB inhibitors for Mycobacterium tuberculosis present another area of research application. These inhibitors are critical in the fight against tuberculosis, highlighting the potential for compounds like the query to contribute to this field (Jeankumar et al., 2013).
Synthesis and Biological Activity
The synthesis and evaluation of biological activities of various heterocyclic compounds, including pyrazolidine derivatives, are of considerable interest in pharmaceutical research. These activities often include antimicrobial, anti-inflammatory, and analgesic properties, indicating the wide-ranging applications of such chemical structures in drug discovery (Ahmed, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-2-16-6-8-17(9-7-16)22-21(15-26-28-22)24(31)29-12-10-20(11-13-29)27-23(30)18-4-3-5-19(25)14-18/h3-9,14,20-22,26,28H,2,10-13,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPWIDJRUCEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(CNN2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.